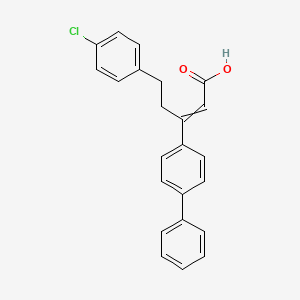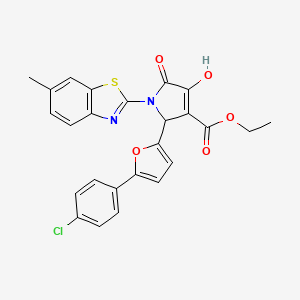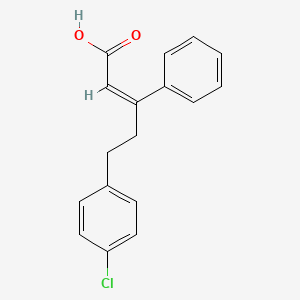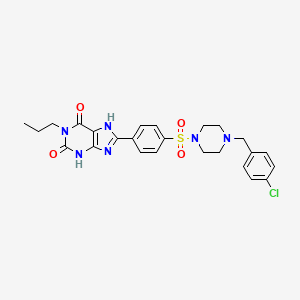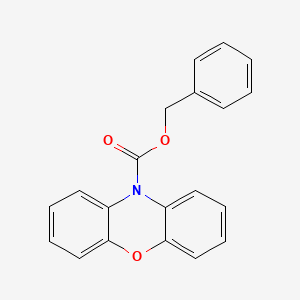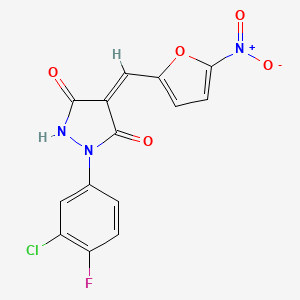
PYZD-4409
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PYZD-4409 is a small molecule inhibitor specifically targeting the ubiquitin-activating enzyme UBA1. This compound has shown significant potential in inducing cell death in malignant cells, particularly in the context of leukemia and multiple myeloma .
科学研究应用
PYZD-4409 已被广泛研究用于其在各个领域的应用:
作用机制
PYZD-4409 通过特异性抑制泛素激活酶 UBA1 来发挥作用。 这种抑制阻止了泛素的激活,这是泛素化过程中的一个关键步骤。 结果,泛素化蛋白在细胞内积累,导致内质网应激和随后的细胞死亡。 涉及的分子靶标包括泛素激活酶 UBA1 和各种应激标记物,例如 Grp78 和 Hsp70 .
准备方法
合成路线和反应条件
PYZD-4409 通过一个多步骤过程合成,该过程涉及 1-(3-氯-4-氟苯基)-4-[(5-硝基-2-呋喃基)亚甲基]-3,5-吡唑烷二酮的反应。 合成涉及在受控条件下使用各种试剂和溶剂,以确保高纯度和产率 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,例如温度、压力和溶剂选择,以实现一致的质量和产率。 该化合物通常以批次生产,并采用严格的质量控制措施以确保其有效性和安全性 .
化学反应分析
反应类型
PYZD-4409 主要经历抑制反应,其中它抑制泛素激活酶 UBA1 的活性。 这种抑制对于其在治疗恶性肿瘤中的治疗效果至关重要 .
常用试剂和条件
涉及 this compound 的反应通常需要诸如二甲基亚砜 (DMSO) 和其他溶剂等试剂,这些试剂有助于其溶解度和稳定性。 条件通常涉及控制温度和 pH 值,以保持化合物的活性 .
主要形成的产物
涉及 this compound 的反应形成的主要产物是泛素激活酶 UBA1 的抑制形式。 这种抑制导致泛素化蛋白质的积累,从而诱导恶性细胞死亡 .
相似化合物的比较
类似化合物
PYR-41: 泛素激活酶 UBA1 的另一种抑制剂,其结构与 PYZD-4409 相似.
MLN4924: NEDD8 激活酶的抑制剂,它也靶向泛素-蛋白酶体途径.
This compound 的独特性
This compound 由于其对泛素激活酶 UBA1 的高特异性和其对恶性细胞的强效细胞毒性作用而独一无二。 与其他抑制剂不同,this compound 已显示出对原发性急性髓系白血病细胞的优先抑制,而不是对正常造血细胞的抑制,使其成为靶向癌症治疗的有希望的候选药物 .
属性
CAS 编号 |
423148-78-1 |
|---|---|
分子式 |
C14H7ClFN3O5 |
分子量 |
351.67 g/mol |
IUPAC 名称 |
1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20) |
InChI 键 |
MSYMKEYWUWVZQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |
手性 SMILES |
C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F |
规范 SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |
外观 |
white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PYZD4409; PYZD 4409; PYZD-4409. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PYZD-4409 interact with its target and what are the downstream effects?
A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []
Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?
A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


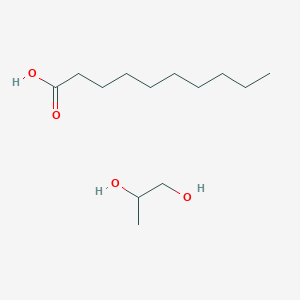
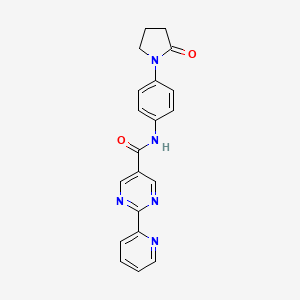
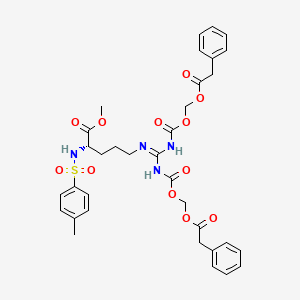
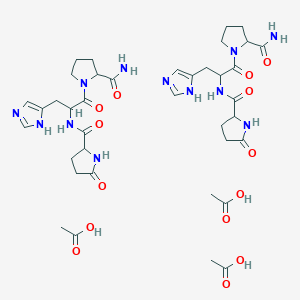
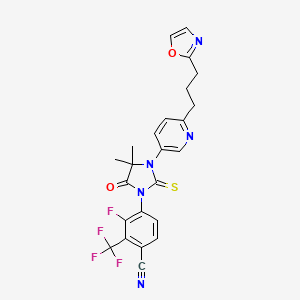
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
